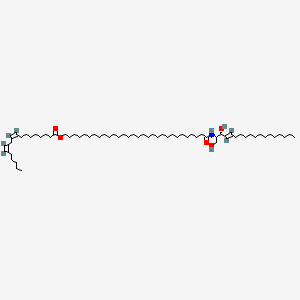
Acetamidoxime
Vue d'ensemble
Description
Acetamidoxime is an organic compound with the chemical formula CH₃C(NH₂)NOH It belongs to the class of amidoximes, which are oximes where one of the substituents is an amino group
Analyse Biochimique
Biochemical Properties
Acetamidoxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, which catalyze the oxidation of this compound, leading to the release of nitric oxide. This interaction is significant as nitric oxide is a vital signaling molecule in various physiological processes. Additionally, this compound interacts with horseradish peroxidase, further contributing to its biochemical activity .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways by modulating the levels of nitric oxide, which in turn impacts gene expression and cellular metabolism. For instance, the release of nitric oxide from this compound can lead to the relaxation of smooth muscle cells, thereby affecting vascular tone and blood pressure regulation. Furthermore, this compound has been observed to decrease thrombus formation, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to cytochrome P450 enzymes, facilitating the oxidation process that releases nitric oxide. This binding interaction is crucial for the compound’s biochemical activity. Additionally, this compound can inhibit certain enzymes, thereby modulating various biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can maintain its biochemical activity, influencing cellular processes such as gene expression and metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as the relaxation of smooth muscle cells and the reduction of thrombus formation. At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The oxidation of this compound by cytochrome P450 enzymes is a key metabolic pathway, leading to the release of nitric oxide. This pathway is essential for the compound’s role in modulating cellular processes and physiological functions. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues, enhancing its biochemical activity. The transport and distribution of this compound are crucial for its effectiveness in modulating cellular processes and physiological functions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its biochemical effects. This localization is essential for the compound’s activity, as it allows this compound to interact with key biomolecules and modulate cellular processes effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetamidoxime can be synthesized through the reaction of acetonitrile with hydroxylamine. The reaction typically involves the addition of acetonitrile to an aqueous hydroxylamine solution, which contains 30% to 70% by weight hydroxylamine . This method is efficient and yields high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Ultrasonic irradiation has also been employed to enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation, which can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . This oxidation process is significant for its ability to release nitric oxide, a molecule with various biological functions.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used to reduce this compound to its corresponding amine.
Substitution: this compound can react with cyanamides in the presence of nickel salts to form nitrosoguanidinate complexes.
Major Products:
Oxidation: Nitric oxide (NO).
Reduction: Corresponding amine.
Substitution: Nitrosoguanidinate complexes.
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of acetamidoxime involves its oxidation to release nitric oxide. This process is catalyzed by hemoproteins such as cytochrome P450. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The molecular targets and pathways involved in this process include the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates the biological effects of nitric oxide.
Comparaison Avec Des Composés Similaires
Benzamidoxime: Similar to acetamidoxime but with a benzene ring instead of a methyl group.
Formamidoxime: Another amidoxime with a formyl group instead of an acetyl group. It shares similar chemical properties and reactivity with this compound.
Uniqueness: this compound is unique due to its relatively simple structure and ease of synthesis. Its ability to release nitric oxide upon oxidation makes it a valuable compound for various applications in chemistry, biology, and medicine. Additionally, its use as a bioisoster of carboxylic acids in drug design highlights its versatility and potential in pharmaceutical research .
Propriétés
IUPAC Name |
N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXITZJSLGALNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176544 | |
| Record name | Acetamide, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-22-9, 1429624-21-4 | |
| Record name | Acetamide oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidamide, N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-N'-Hydroxyacetimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B1239244.png)
![(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde](/img/structure/B1239247.png)











![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)
